N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide
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Overview
Description
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydro-thiophenyl group, and a methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” typically involves multi-step organic reactions. One possible route could be:
-
Formation of the Chlorophenyl Intermediate
- React 4-chloroaniline with an appropriate acylating agent to form N-(4-chlorophenyl)acetamide.
- Reaction conditions: Use of a solvent like dichloromethane, and a catalyst such as triethylamine.
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Formation of the Dioxido-Dihydro-Thiophenyl Intermediate
- Oxidize thiophene to form thiophene-1,1-dioxide.
- Reaction conditions: Use of an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
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Coupling of Intermediates
- Couple the chlorophenyl intermediate with the dioxido-dihydro-thiophenyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Use of a solvent like dimethylformamide (DMF) and a base like N,N-diisopropylethylamine (DIPEA).
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Formation of the Final Compound
- React the coupled intermediate with 3-methylbutanoic acid to form the final compound.
- Reaction conditions: Use of a solvent like tetrahydrofuran (THF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like molybdenum complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-3-methylbutanamide: Lacks the dioxido group.
N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbutanamide: Has a different alkyl chain length.
Uniqueness
“N-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-3-methylbutanamide” is unique due to the presence of both the chlorophenyl and dioxido-dihydro-thiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18ClNO3S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C15H18ClNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3 |
InChI Key |
JNAMBGITHCQZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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